molecular formula C35H44N2O5 B3034564 3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) CAS No. 190605-10-8

3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)

Cat. No.: B3034564
CAS No.: 190605-10-8
M. Wt: 572.7 g/mol
InChI Key: RCNRIKGRQSBQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicinal chemistry, fluorescence, and dye industries. This particular compound is characterized by its unique structure, which includes two dibutylamino groups attached to a chromenone core via a carbonyl bridge.

Scientific Research Applications

3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical assays and analytical techniques.

    Biology: Employed in biological imaging and as a marker for studying cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.

Safety and Hazards

The compound can cause skin and eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation occurs .

Future Directions

The use of “3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)” as a photosensitizer in 3D printing represents a promising direction for the field . This approach provides a viable solution towards efficient additive manufacturing by controlling the photoreaction of photosensitizers during photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-carbonylbis(7-(dibutylamino)-2H-chromen-2-one) typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7-(dibutylamino)-2H-chromen-2-one.

    Formation of the Carbonyl Bridge: The next step involves the reaction of two molecules of 7-(dibutylamino)-2H-chromen-2-one with a carbonylating agent such as phosgene or triphosgene under controlled conditions to form the carbonyl bridge.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require the use of a catalyst such as a Lewis acid to facilitate the formation of the carbonyl bridge.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dibutylamino groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Oxidized derivatives with altered chromenone core.

    Reduction Products: Reduced derivatives with modified functional groups.

    Substitution Products: Compounds with different substituents replacing the dibutylamino groups.

Comparison with Similar Compounds

    3,3’-Carbonylbis(7-diethylaminocoumarin): Similar structure but with diethylamino groups instead of dibutylamino groups.

    7-Diethylamino-3-(7-diethylamino-2-oxochromene-3-carbonyl)chromen-2-one: Another coumarin derivative with similar properties.

Uniqueness: 3,3’-Carbonylbis(7-(dibutylamino)-2H-chromen-2-one) is unique due to its specific dibutylamino substitution, which imparts distinct chemical and biological properties compared to its diethylamino counterparts. This uniqueness makes it valuable for specialized applications in fluorescence and medicinal chemistry.

Properties

IUPAC Name

7-(dibutylamino)-3-[7-(dibutylamino)-2-oxochromene-3-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N2O5/c1-5-9-17-36(18-10-6-2)27-15-13-25-21-29(34(39)41-31(25)23-27)33(38)30-22-26-14-16-28(24-32(26)42-35(30)40)37(19-11-7-3)20-12-8-4/h13-16,21-24H,5-12,17-20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNRIKGRQSBQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)N(CCCC)CCCC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Reactant of Route 2
3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Reactant of Route 3
Reactant of Route 3
3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Reactant of Route 4
Reactant of Route 4
3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Reactant of Route 5
Reactant of Route 5
3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)
Reactant of Route 6
3,3'-carbonylbis(7-(dibutylamino)-2H-chromen-2-one)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.